

An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol

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Compound of Interest

Compound Name: 2-Ethyl-4-methylpentan-1-ol

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This technical guide provides a comprehensive overview of **2-Ethyl-4-methylpentan-1-ol**, a branched-chain primary alcohol. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and analytical methods.

Introduction

2-Ethyl-4-methylpentan-1-ol, also known as 2-ethylisohexanol, is a primary alcohol with the chemical formula $C_8H_{18}O$.^{[1][2]} It belongs to the class of organic compounds known as primary alcohols, which are characterized by a primary alcohol functional group with the general structure $R-CH_2OH$.^{[1][3]} This compound has been detected in some foods, such as anatidaes (ducks, geese, swans), chickens, and domestic pigs.^{[1][3]} While its primary application appears to be as a volatile chemical marker and in organic synthesis, its unique branched structure lends it interesting solubility characteristics.^{[4][5]}

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Ethyl-4-methylpentan-1-ol** is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of **2-Ethyl-4-methylpentan-1-ol**

Property	Value	Source
Molecular Formula	C8H18O	[2][6][7]
Molecular Weight	130.23 g/mol	[7]
CAS Registry Number	106-67-2	[1][4]
IUPAC Name	2-ethyl-4-methylpentan-1-ol	[1][7]
Synonyms	2-Ethyl-4-methylpentanol, 2-Ethylisohexanol	[1][2]
Appearance	Colorless Liquid/Oil	[2][4]
Boiling Point	171.00 to 172.00 °C @ 760.00 mm Hg (est)	[1][8]
176.5°C	[4]	
171.3 ± 8.0 °C at 760 mmHg	[6]	
Melting Point	-61.15°C (estimate)	[4]
Density	0.8260 g/cm ³	[4]
0.8 ± 0.1 g/cm ³	[6]	
Refractive Index	1.4270	[4]
1.424	[6]	
Water Solubility	1594 mg/L @ 25 °C (est)	[1][9]
1.82 g/L	[1]	
LogP (o/w)	1.812 (est)	[1][8]
2.63	[6]	
Flash Point	191.00 °F (88.10 °C) (est)	[8]
64.2 ± 8.7 °C	[6]	
Vapor Pressure	0.061000 mmHg @ 25.00 °C (est)	[8]

0.4 ± 0.7 mmHg at 25°C [6]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Ethyl-4-methylpentan-1-ol** are not readily available in the surveyed literature. However, a common application of this alcohol is as a starting material for the synthesis of 2-Ethyl-4-methylpentanal via oxidation. The following protocol is adapted from general methods for the oxidation of primary alcohols.

3.1. Synthesis of 2-Ethyl-4-methylpentanal via Oxidation of **2-Ethyl-4-methylpentan-1-ol**

This procedure involves the oxidation of **2-Ethyl-4-methylpentan-1-ol** using Pyridinium chlorochromate (PCC) as a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[10]

Materials:

- **2-Ethyl-4-methylpentan-1-ol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated aqueous solution of sodium bicarbonate
- Brine

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-Ethyl-4-methylpentan-1-ol** in anhydrous DCM in a round-bottom flask.

- Add PCC to the solution in one portion while stirring.
- Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-methylpentanal.[\[10\]](#)
- Further purification can be achieved by distillation or column chromatography.

Analytical Methods

The characterization and purity assessment of **2-Ethyl-4-methylpentan-1-ol** and its derivatives can be performed using various analytical techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like **2-Ethyl-4-methylpentan-1-ol**.

Illustrative GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable.[\[10\]](#)
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[\[10\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[10\]](#)

- Injector Temperature: 250 °C.[11]
- MS Ion Source Temperature: 230 °C.[10]
- MS Quadrupole Temperature: 150 °C.[10]
- Scan Range: m/z 40-400.[10]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane. Inject a 1 µL aliquot into the GC-MS system.[10]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of **2-Ethyl-4-methylpentan-1-ol**. Spectral data for this compound is available in various chemical databases.[12]

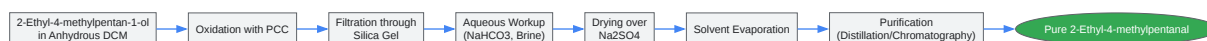
4.3. Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-4-methylpentan-1-ol** will exhibit characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Ethyl-4-methylpentanal from **2-Ethyl-4-methylpentan-1-ol**.



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Caption: Synthesis and Purification Workflow for 2-Ethyl-4-methylpentanal.

Conclusion

While the historical details of the discovery of **2-Ethyl-4-methylpentan-1-ol** are not prominently documented, its physicochemical properties and role as a synthetic intermediate are well-established. This guide provides essential technical information for professionals working with this compound, from its fundamental properties to its application in organic synthesis and the analytical methods for its characterization. The provided experimental protocol for its conversion to 2-Ethyl-4-methylpentanal highlights a key utility of this branched-chain alcohol.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200053#discovery-and-history-of-2-ethyl-4-methylpentan-1-ol]

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